

Application Notes and Protocols: Optimal Concentration of IR-783 for Cell Staining

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Compound of Interest

Compound Name: IR-783

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These application notes provide detailed protocols and guidelines for utilizing the near-infrared (NIR) dye **IR-783** for cell staining. **IR-783** is a heptamethine cyanine dye that exhibits preferential accumulation in cancer cells, making it a valuable tool for in vitro and in vivo imaging.

I. Overview and Key Principles

IR-783 is a fluorescent probe with excitation and emission maxima in the near-infrared spectrum (approximately 776-780 nm for excitation and 798-810 nm for emission)[1][2]. Its utility in cancer cell imaging is attributed to its selective uptake and retention in malignant cells compared to normal cells[3][4]. This preferential accumulation is thought to be mediated by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed in various cancer types[2][3][5][6]. Upon entering the cell, **IR-783** primarily localizes within the mitochondria and lysosomes[3][6][7]. At standard imaging concentrations, **IR-783** exhibits low cytotoxicity; however, at higher concentrations or when combined with NIR laser irradiation, it can induce therapeutic effects such as photothermal therapy and inhibition of cell proliferation[8][9][10][11].

II. Quantitative Data Summary

The optimal concentration of **IR-783** for cell staining can vary depending on the cell type and experimental application. The following table summarizes concentrations and incubation times

reported in the literature for various cancer cell lines.

Cell Line	Application	IR-783 Concentration	Incubation Time	Reference
HT-29 (Colon Cancer)	Live-cell Imaging	2 μ M	4 hours	[8][12]
HT-29 (Colon Cancer)	Photothermal Therapy	5 μ M	4 hours	[8][10][13]
HeLa, SiHa, Caski (Cervical Cancer)	Fluorescence Imaging	20 μ M	30 minutes	[3]
ARCaPM (Prostate Cancer)	Fluorescence Imaging	1-50 μ M (20 μ M commonly used)	30 minutes	[6]
MDA-MB-231, MCF-7 (Breast Cancer)	Proliferation/Migration Assays	80-160 μ M	24 hours	[9][11]

III. Experimental Protocols

A. General Protocol for Cell Staining with IR-783

This protocol provides a general guideline for staining cultured cells with **IR-783**. Optimization of concentration and incubation time for specific cell lines and applications is recommended.

1. Materials:

- **IR-783** dye
- Anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Ethanol[1]
- Phosphate-Buffered Saline (PBS)
- Complete cell culture medium

- Cultured cells (70-80% confluency)[1]

2. Stock Solution Preparation:

- Prepare a 10-50 mM stock solution of **IR-783** by dissolving it in anhydrous DMSO, DMF, or ethanol[1].
- Aliquot the stock solution and store it at -20°C in the dark for up to 6 months[1].

3. Working Solution Preparation:

- On the day of the experiment, dilute the stock solution to a working concentration of 1-10 μ M using an appropriate buffer (e.g., PBS or cell culture medium)[1]. The final concentration should be optimized based on the cell type and experimental needs.

4. Cell Staining Procedure:

- Grow cells to the desired density (e.g., 70-80% confluency) in a suitable culture vessel[1].
- Gently wash the cells twice with PBS to remove any residual culture medium[1][3].
- Add the prepared **IR-783** working solution to the cells, ensuring the entire surface is covered[1].
- Incubate the cells at 37°C for 20-30 minutes in the dark[1]. Note: Some protocols may require longer incubation times (e.g., 4 hours)[8][12].
- After incubation, remove the dye solution and wash the cells 2-3 times with PBS or fresh culture medium to remove any unbound dye[1].

5. Imaging:

- Immediately proceed with fluorescence detection using a fluorescence microscope, flow cytometer, or other imaging systems capable of near-infrared detection[1].
- Recommended excitation/emission wavelengths are approximately 780 nm and 810 nm, respectively[1].

Note: **IR-783** is light-sensitive; therefore, all steps should be performed with minimal exposure to light[1].

B. Specific Protocol: Staining of Cervical Cancer Cells

This protocol is adapted from a study on staining HeLa, SiHa, and Caski cervical cancer cells[3].

1. Materials:

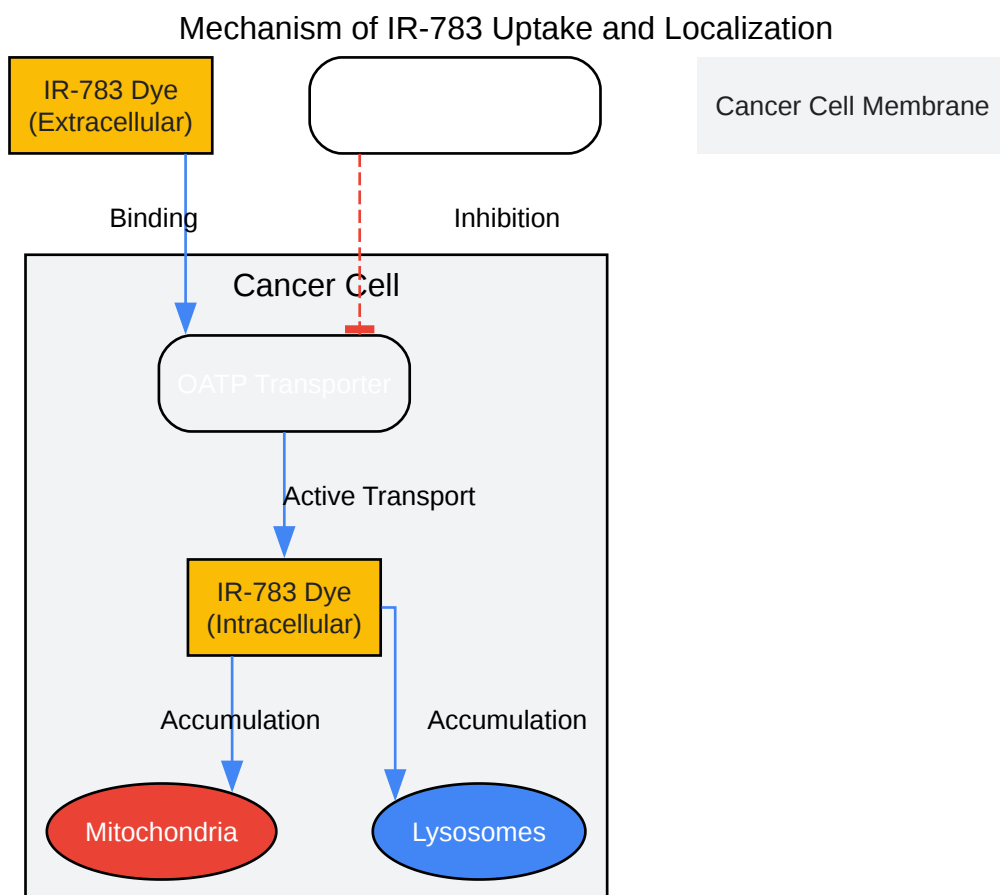
- **IR-783** dye
- DMSO
- Cell culture medium
- PBS
- Cervical cancer cells seeded on four-chamber slides
- 4% Paraformaldehyde

2. Procedure:

- Seed 1×10^4 cells per well on four-chamber slides and incubate for 24 hours[3].
- Prepare a 20 μ M working solution of **IR-783** in cell culture medium[3].
- Remove the existing medium from the cells and wash twice with PBS[3].
- Add the 20 μ M **IR-783** working solution to the cells and incubate at 37°C for 30 minutes[3].
- Wash the cells twice with PBS to remove unbound dye[3].
- Fix the cells with 4% paraformaldehyde for 10 minutes[3].
- Wash the cells twice with PBS and mount with an aqueous mounting medium[3].
- Image the cells using a fluorescence microscope with appropriate NIR filters.

IV. Visualizations

A. Signaling and Uptake Pathway

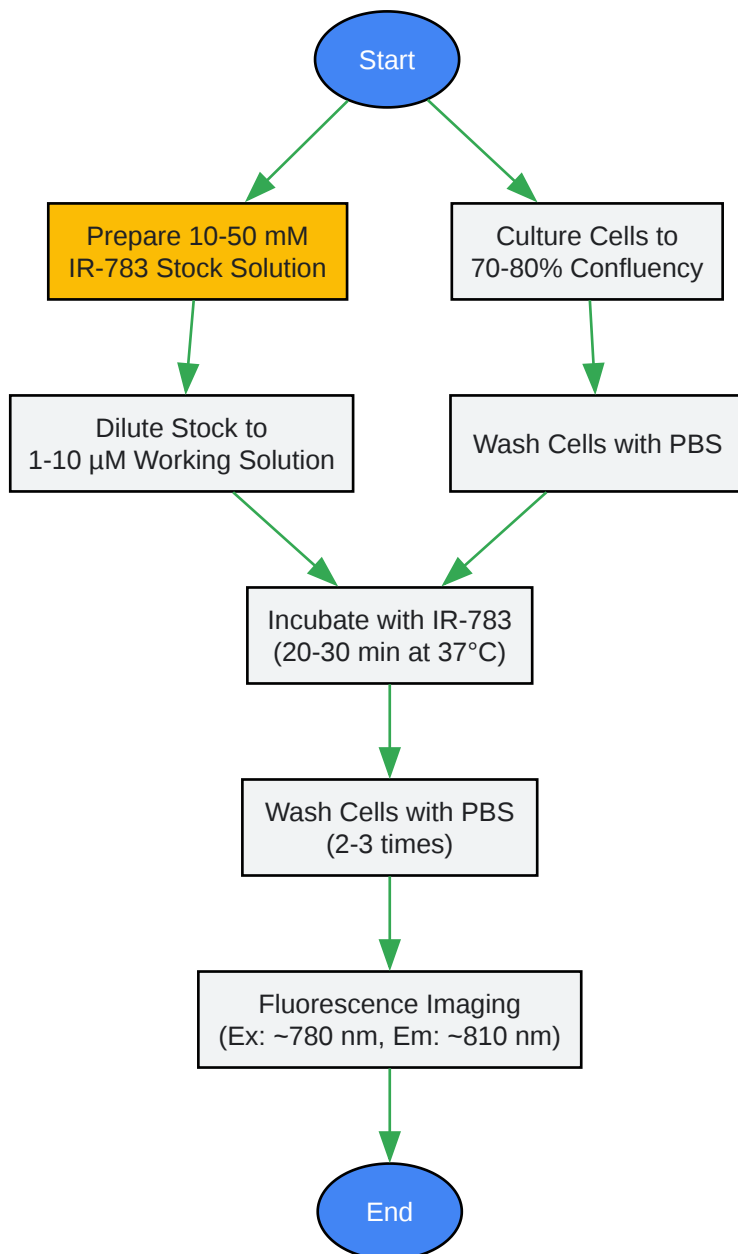


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Caption: Proposed mechanism of **IR-783** uptake and subcellular localization in cancer cells.

B. Experimental Workflow

General Experimental Workflow for IR-783 Cell Staining



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Caption: A generalized workflow for staining cells with **IR-783** dye.

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